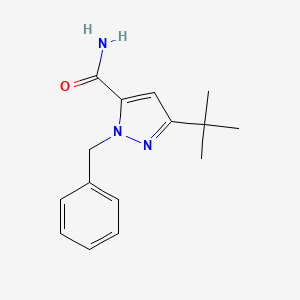

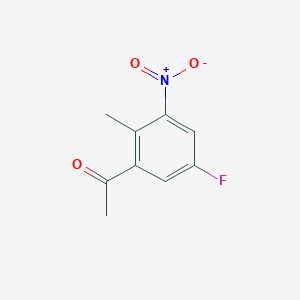

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, also known as an aromatic hydroxy ketone, is a chemical compound with the molecular formula C9H8FNO3 . It has an average mass of 197.163 Da and a monoisotopic mass of 197.048828 Da .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 197.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación

Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams

Research focused on the solid-liquid phase equilibrium of related nitrophenyl ethanone compounds in methanol or n-propanol. The study determined the ternary phase equilibrium for 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, constructing isothermal ternary phase diagrams that are crucial for separating mixtures of these compounds. The NRTL model was used to correlate the solubility data, providing a foundation for understanding the crystallization behaviors of these compounds under various conditions (Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Another study explored the synthesis of aminobenzo[b]thiophenes through the reaction of chloro-nitrophenyl ethanone derivatives. This work highlights a one-pot synthesis route that contributes to the efficient production of aminobenzo[b]thiophenes, showcasing the versatility of nitrophenyl ethanone derivatives in organic synthesis (Androsov et al., 2010).

Cytotoxic Evaluation of Novel Ethanone Derivatives

A study on the synthesis and cytotoxic evaluation of novel derivatives of ethanone compounds, including those related to 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, revealed that these compounds exhibit good cytotoxicity on certain human carcinoma cell lines. This research provides insights into the potential therapeutic applications of ethanone derivatives in cancer treatment (Adimule et al., 2014).

Arylation of Uracil Derivatives

Further research demonstrated the use of fluoro-nitrobenzene derivatives, akin to this compound, in the direct arylation of uracil and its derivatives. This study presents valuable methodologies for the synthesis of biologically active uracil derivatives, underscoring the importance of nitrophenyl ethanone compounds in the development of new pharmaceutical agents (Gondela & Walczak, 2006).

Antibacterial Activity of Thiosemicarbazones

Investigations into the antibacterial properties of thiosemicarbazones derived from nitrophenyl ethanone compounds revealed some compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential of such derivatives in antimicrobial applications (Parekh & Desai, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various viruses and bacteria . The compound’s interaction with its targets likely results in changes that inhibit the growth or replication of these pathogens.

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight of 19716 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Related compounds have demonstrated a range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJDBIDHNPTLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)

![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)